molecular formula C15H11NO2 B184951 N-(naphthalen-1-yl)furan-2-carboxamide CAS No. 40337-07-3

N-(naphthalen-1-yl)furan-2-carboxamide

Cat. No. B184951
CAS RN: 40337-07-3
M. Wt: 237.25 g/mol
InChI Key: UDKTYZBSNANXPE-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for various applications . It is a small molecule composed of a furan-2-carboxamide moiety and a naphthalene ring . The molecular formula of this compound is C15H11NO2.


Synthesis Analysis

The synthesis of “N-(naphthalen-1-yl)furan-2-carboxamide” involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol. This results in “N-(naphthalen-2-yl)furan-2-carboxamide” which is then treated with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide .


Molecular Structure Analysis

The molecular structure of “N-(naphthalen-1-yl)furan-2-carboxamide” has been confirmed by elemental and contemporary spectroscopic investigations (IR, UV, 1 HNMR, 13 CNMR, and elemental analysis) .


Chemical Reactions Analysis

The chemical reactions involving “N-(naphthalen-1-yl)furan-2-carboxamide” include its formation through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride. This compound is then treated with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide .

Scientific Research Applications

Antibacterial Agents

Recent studies have synthesized analogues containing furan for their antibacterial activity, indicating this compound’s potential as a scaffold for developing new antibacterial agents .

Synthesis Protocols

Protocols for the synthesis of related compounds have been developed, which could aid in the production and study of “N-(naphthalen-1-yl)furan-2-carboxamide” for various applications .

Fungicidal Properties

Research into similar compounds has explored their use as novel fungicides, suggesting possible applications in agriculture to combat plant pathogens .

Mechanism of Action

Target of Action

N-(naphthalen-1-yl)furan-2-carboxamide is a novel fungicide that primarily targets the fungus Rhizoctonia solani . The compound interacts with key targets in the fungus, leading to significant changes in its growth and morphology .

Mode of Action

The compound’s mode of action involves inhibiting the growth of Rhizoctonia solani. It causes changes in the microscopic morphology of the fungus, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . The compound also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

The synthesis of the compound involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess p2s5 in anhydrous toluene to obtain the corresponding thioamide . This suggests that the compound may have specific ADME properties that impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Rhizoctonia solani growth. The fungus treated with N-(naphthalen-1-yl)furan-2-carboxamide produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus .

properties

IUPAC Name

N-naphthalen-1-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKTYZBSNANXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324259
Record name MLS003171585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)furan-2-carboxamide

CAS RN

40337-07-3
Record name MLS003171585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-NAPHTHYL)-2-FURAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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